(R)-tert-butyl 4-(3-bromo-4-methylbenzoyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
®-tert-butyl 4-(3-bromo-4-methylbenzoyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromomethylbenzoyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(3-bromo-4-methylbenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of 3-bromo-4-methylbenzoyl chloride, which is then reacted with ®-tert-butyl 2-methylpiperazine-1-carboxylate under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-(3-bromo-4-methylbenzoyl)-2-methylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the methyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
®-tert-butyl 4-(3-bromo-4-methylbenzoyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(3-bromo-4-methylbenzoyl)-2-methylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethylbenzoyl group can facilitate binding to specific sites, while the piperazine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzaldehyde: A simpler compound with a similar bromomethylbenzoyl group.
3-Bromo-4-methylbenzoic acid: Another related compound with a carboxylic acid group instead of the piperazine ring.
4-(3-Bromo-4-methylphenyl)piperazine: A compound with a similar piperazine ring but different substituents.
Uniqueness
®-tert-butyl 4-(3-bromo-4-methylbenzoyl)-2-methylpiperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the tert-butyl group enhances its stability, while the piperazine ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
tert-butyl (2R)-4-(3-bromo-4-methylbenzoyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-12-6-7-14(10-15(12)19)16(22)20-8-9-21(13(2)11-20)17(23)24-18(3,4)5/h6-7,10,13H,8-9,11H2,1-5H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIOMYFPGVUBDC-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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